1-(Butane-1-sulfonyl)piperidine-4-carboxylic acid
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Overview
Description
1-(Butane-1-sulfonyl)piperidine-4-carboxylic acid is a chemical compound with the molecular formula C10H19NO4S and a molecular weight of 249.33 g/mol . It is primarily used in biochemical research, particularly in the field of proteomics . The compound is characterized by its piperidine ring, which is substituted with a butane-1-sulfonyl group and a carboxylic acid group.
Preparation Methods
The reaction conditions often include the use of solvents such as dichloromethane and bases like triethylamine . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Chemical Reactions Analysis
1-(Butane-1-sulfonyl)piperidine-4-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The sulfonyl group can be oxidized to form sulfone derivatives.
Reduction: The carboxylic acid group can be reduced to form alcohol derivatives.
Substitution: The piperidine ring can undergo substitution reactions, particularly at the nitrogen atom. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-(Butane-1-sulfonyl)piperidine-4-carboxylic acid is widely used in scientific research, including:
Chemistry: As a building block in the synthesis of more complex molecules.
Biology: In the study of enzyme mechanisms and protein interactions.
Medicine: As a potential lead compound in drug discovery and development.
Industry: In the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(Butane-1-sulfonyl)piperidine-4-carboxylic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The sulfonyl group can form strong interactions with active sites of enzymes, inhibiting their activity. The carboxylic acid group can participate in hydrogen bonding and electrostatic interactions, further stabilizing the compound’s binding to its targets .
Comparison with Similar Compounds
1-(Butane-1-sulfonyl)piperidine-4-carboxylic acid can be compared with other similar compounds, such as:
1-(Butane-1-sulfonyl)piperidine-4-amine: Similar structure but with an amine group instead of a carboxylic acid group.
1-(Butane-1-sulfonyl)piperidine-4-alcohol: Similar structure but with an alcohol group instead of a carboxylic acid group.
1-(Butane-1-sulfonyl)piperidine-4-ketone: Similar structure but with a ketone group instead of a carboxylic acid group. The uniqueness of this compound lies in its combination of the sulfonyl and carboxylic acid groups, which confer specific chemical reactivity and biological activity.
Properties
IUPAC Name |
1-butylsulfonylpiperidine-4-carboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19NO4S/c1-2-3-8-16(14,15)11-6-4-9(5-7-11)10(12)13/h9H,2-8H2,1H3,(H,12,13) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ANEPSGWWUPFAEA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCS(=O)(=O)N1CCC(CC1)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H19NO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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